Cas no 2503-13-1 (Enniatin A)

Enniatin A is a cyclic hexadepsipeptide mycotoxin produced primarily by Fusarium species. It exhibits ionophoric properties, facilitating the transport of cations across biological membranes, which contributes to its antimicrobial and cytotoxic activities. Enniatin A is of interest in biochemical and pharmacological research due to its potential role in modulating cellular ion homeostasis and its interactions with lipid bilayers. Its structural specificity and bioactivity make it a valuable tool for studying membrane transport mechanisms and microbial resistance. The compound is typically isolated through chromatographic techniques, ensuring high purity for experimental applications. Researchers value Enniatin A for its well-characterized properties and relevance in toxicology and drug discovery studies.
Enniatin A structure
Enniatin A structure
Product Name:Enniatin A
CAS No:2503-13-1
MF:C36H63N3O9
MW:681.900131464005
CID:271504
PubChem ID:57339252
Update Time:2025-10-28

Enniatin A Chemical and Physical Properties

Names and Identifiers

    • Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl]
    • ENNIATIN A
    • Enniatin-A
    • 1,7,13-tr<wbr>
    • 3,9,15-tr<wbr>
    • Baccatin A
    • LogP
    • ENNIATIN A [MI]
    • AKOS040740780
    • CHEBI:64651
    • BE162720
    • UNII-59877B2B5T
    • (3S,6R,9S,12R,15S,18R)-3,9,15-tris[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
    • Q27133362
    • 59877B2B5T
    • Isoleucine, N-(d-2-hydroxy-3-methylbutyryl)-N-methyl-, trimol. cyclic ester
    • (3S,6R,9S,12R,15S,18R)-3,9,15-tri[(2S)-butan-2-yl]-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
    • Cyclo((2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl)
    • NS00094904
    • 2503-13-1
    • HY-N6702
    • DTXSID90891863
    • CS-0093385
    • Ennlatin A
    • N-(D-2-Hydroxy-3-methylbutyryl)-N-methyl-Isoleucine Trimol. Cyclic Ester; 1,7,13-Trioxa-4,10,16-triazacyclooctadecane Cyclic Peptide Deriv.;Cyclo(D-a-hydroxyisovaleryl-N-methyl-L-isoleucyl-D-a-hydroxyisovaleryl-N-methyl-L-isoleucyl-D-a-hydroxyisovaleryl-N-methyl-L-isoleucyl)
    • DTXCID001031284
    • DA-73115
    • (3S,6R,9S,12R,15S,18R)-3,9,15-Tri[(2S)-2-butanyl]-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
    • 3-(butan-2-yl)-9,15-dibutyl-4,10,16-trimethyl-6,12,18-tris(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
    • (3S,6R,9S,12R,15S,18R)-3,9,15-tris((2S)-butan-2-yl)-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
    • (3S,6R,9S,12R,15S,18R)-3,9,15-Tri((2S)-2-butanyl)-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
    • (3S,6R,9S,12R,15S,18R)-3,9,15-tri((2S)-butan-2-yl)-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
    • Enniatin A
    • Inchi: 1S/C36H63N3O9/c1-16-22(10)25-34(43)46-29(20(6)7)32(41)38(14)27(24(12)18-3)36(45)48-30(21(8)9)33(42)39(15)26(23(11)17-2)35(44)47-28(19(4)5)31(40)37(25)13/h19-30H,16-18H2,1-15H3/t22-,23-,24-,25-,26-,27-,28+,29+,30+/m0/s1
    • InChI Key: TWHBYJSVDCWICV-BHZTXFQCSA-N
    • SMILES: O1C([C@H]([C@@H](C)CC)N(C)C([C@@H](C(C)C)OC([C@H]([C@@H](C)CC)N(C)C([C@@H](C(C)C)OC([C@H]([C@@H](C)CC)N(C)C([C@H]1C(C)C)=O)=O)=O)=O)=O)=O

Computed Properties

  • Exact Mass: 681.45669
  • Monoisotopic Mass: 681.45643060g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 48
  • Rotatable Bond Count: 9
  • Complexity: 1000
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.6
  • Topological Polar Surface Area: 140Ų

Experimental Properties

  • Density: 1.022
  • Boiling Point: 847.4°Cat760mmHg
  • Flash Point: 466.3°C
  • Refractive Index: 1.46
  • Solubility: DMSO: soluble10mg/mL
  • PSA: 139.83
  • LogP: 4.13640

Enniatin A Security Information

  • Hazardous Material transportation number:2811
  • Hazard Category Code: 23/24/25
  • Safety Instruction: 45
  • Hazardous Material Identification: T
  • HazardClass:6.1(a)
  • PackingGroup:I
  • Storage Condition:?20°C

Enniatin A Pricemore >>

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Enniatin A Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:2503-13-1)Enniatin A
Order Number:LE13857
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:09
Price ($):discuss personally
Email:18501500038@163.com

Enniatin A Related Literature

Additional information on Enniatin A

Enniatin A: A Comprehensive Overview of its Chemical Properties and Recent Research Findings

Enniatin A, a naturally occurring neurotoxin, is a compound with the CAS number 2503-13-1. This peptide, derived from certain species of *Fusarium* fungi, has garnered significant attention in the scientific community due to its unique chemical structure and diverse biological activities. The compound is characterized by its cyclic structure, consisting of seven amino acids, and is classified as a cyclic depsipeptide. Its molecular formula, C35H51N7O7S, underscores its complex composition and potential for various interactions within biological systems.

The chemical properties of Enniatin A make it particularly interesting for researchers exploring both pharmacological and toxicological applications. Its molecular weight of approximately 667.8 g/mol contributes to its stability in certain environments while also facilitating its interaction with biological targets. The presence of a disulfide bond in its structure enhances its reactivity and binding affinity, which are crucial factors in drug design and development.

Recent studies have highlighted the multifaceted roles of Enniatin A in biological systems. One of the most notable findings is its potential as an antimicrobial agent. Research has demonstrated that Enniatin A exhibits potent activity against a range of bacteria, including resistant strains. This property has sparked interest in developing novel antibiotics or antimicrobial therapies that leverage the natural efficacy of Enniatin A. The mechanism behind its antimicrobial action involves disrupting bacterial cell membranes, leading to cell lysis and death.

Beyond its antimicrobial properties, Enniatin A has shown promise in other therapeutic areas. Studies indicate that it may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier and interact with neural receptors suggests potential therapeutic benefits for neurological disorders. Additionally, research has explored its role in modulating immune responses, indicating that Enniatin A could be valuable in developing immunomodulatory drugs.

The synthesis and isolation of Enniatin A remain challenging due to its complex structure and the need for precise stereochemical control. However, advancements in synthetic chemistry have made it possible to produce high-purity forms of the compound for research purposes. Techniques such as solid-phase peptide synthesis (SPPS) have been particularly effective in constructing the cyclic depsipeptide backbone of Enniatin A. These synthetic methods allow researchers to modify specific amino acid residues, enabling the exploration of analogs with enhanced biological activity or reduced toxicity.

The toxicological profile of Enniatin A is another area of active investigation. While known for its neurotoxic effects at high concentrations, low-dose exposure studies have revealed potential benefits in certain contexts. For instance, research suggests that Enniatin A may selectively target damaged or infected cells while sparing healthy tissues. This selective toxicity makes it an attractive candidate for targeted therapies where precision is crucial.

In conclusion, Enniatin A (CAS number 2503-13-1) represents a fascinating compound with a wide spectrum of biological activities. Its unique chemical properties and diverse applications make it a valuable subject of study in pharmaceutical research. As our understanding of its mechanisms and potential benefits continues to grow, so too will the development of innovative therapeutic strategies leveraging this remarkable natural product.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:2503-13-1)Enniatin A
LE13857
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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